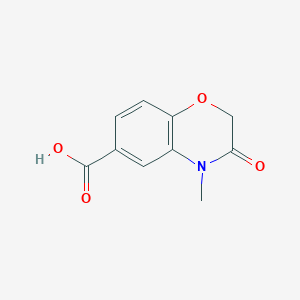

4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Description

Molecular Formula and Identification Data

The compound is definitively characterized by its molecular formula of C₁₀H₉NO₄, representing a precise atomic composition that defines its chemical identity. This molecular formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific structural configuration that creates the benzoxazine framework. The Chemical Abstracts Service registry number 861338-27-4 provides a unique identifier for this compound in chemical databases and literature. Additionally, the compound is catalogued under the Molecular Formula Chemical Database identifier MFCD10037671, which facilitates its identification in various chemical information systems.

The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, ensuring precise identification and communication within the scientific community. Alternative names and synonyms include 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylic acid and 3,4-dihydro-4-methyl-3-oxo-2H-benzo[b]oxazine-6-carboxylic acid, which represent different acceptable naming approaches for the same molecular structure. These various nomenclature forms provide flexibility in chemical literature searches and database queries while maintaining chemical accuracy and specificity.

Three-Dimensional Molecular Geometry

The three-dimensional molecular geometry of this compound exhibits specific spatial arrangements that influence its physical and chemical properties. The benzoxazine ring system adopts a non-planar conformation due to the presence of the saturated oxazine portion, which contrasts with the planar aromatic benzene ring component. This conformational characteristic creates a partially rigid molecular structure with defined spatial orientations of the various functional groups.

The molecular geometry calculations reveal important stereochemical parameters that affect intermolecular interactions and crystal packing arrangements. The compound demonstrates a fractional saturation parameter (Fsp³) of 0.3, indicating a significant degree of aromatic character while maintaining some three-dimensional structural complexity. The polar surface area measures 50 square angstroms, reflecting the contribution of the oxygen and nitrogen heteroatoms to the molecular polarity and potential for hydrogen bonding interactions. These geometric parameters provide quantitative measures of the molecular shape and electronic distribution that govern the compound's behavior in various chemical and physical environments.

Properties

IUPAC Name |

4-methyl-3-oxo-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECFAFQQDKRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639847 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861338-27-4 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzoxazines, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

The compound features a benzoxazine ring, which is known for its stability and reactivity. The presence of the carboxylic acid group enhances its solubility in polar solvents and facilitates various chemical reactions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. A study demonstrated that 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives showed activity against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines . Further research is necessary to elucidate the exact mechanisms and efficacy.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polybenzoxazines, which are thermosetting polymers known for their high thermal stability and mechanical strength. These polymers find applications in aerospace and automotive industries due to their excellent heat resistance .

Coatings and Adhesives

Due to its chemical structure, 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors .

Environmental Remediation

The compound's functional groups enable it to interact with various pollutants, making it a candidate for use in environmental remediation processes. Studies have shown that benzoxazine derivatives can effectively adsorb heavy metals from contaminated water sources .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of several benzoxazine derivatives, including 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid. The results indicated a significant reduction in bacterial growth in treated samples compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Polymer Development

In a project aimed at developing high-performance materials, researchers synthesized polybenzoxazines from 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid. The resulting polymers exhibited superior thermal stability and mechanical properties compared to traditional epoxy resins, making them suitable for demanding applications .

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular processes. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be elucidated by comparing it to analogous benzoxazine and fluoroquinolone derivatives. Key differences in substituents, molecular weight, and biological activity are summarized below:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Complexity and Bioactivity: The target compound lacks the pyrido-fused ring and fluorine atoms present in levofloxacin and related fluoroquinolones (e.g., 9,10-difluoro derivative) . These modifications in fluoroquinolones enhance DNA gyrase inhibition and antibacterial potency . Ester derivatives (e.g., ethyl 3-oxo-...carboxylate) exhibit increased lipophilicity compared to the carboxylic acid form, which may improve membrane permeability in drug formulations .

Functional Group Influence: The carboxylic acid group at C6 enables conjugation reactions (e.g., amide bond formation) for creating prodrugs or targeted delivery systems . Methoxy or oxobutanoic acid substituents (Table 1) alter electronic properties and solubility, expanding utility in materials science or metal-organic frameworks .

Therapeutic Applications :

- While levofloxacin and ofloxacin () are clinically used for respiratory/urinary tract infections, the simpler benzoxazine derivatives lack direct antimicrobial efficacy. Instead, they serve as intermediates in synthesizing these drugs .

Synthetic Versatility :

- The methyl and ketone groups in the target compound provide reactive sites for further functionalization, such as alkylation or fluorination, to generate advanced intermediates like those in and .

Biological Activity

Chemical Identity and Properties

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS No. 861338-27-4) is a heterocyclic compound with the molecular formula and a molecular weight of 207.18 g/mol. This compound belongs to the benzoxazine class, which has garnered attention for its diverse biological activities. The structural characteristics of this compound include a benzene ring fused with an oxazine ring, featuring a carboxylic acid and a ketone functional group that contribute to its reactivity and biological interactions.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that modifications in the benzoxazine structure could enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group is believed to play a crucial role in this activity by facilitating interaction with bacterial cell walls .

2. Anticancer Activity

Benzoxazine derivatives have shown promise in anticancer research. In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . For instance, compounds with similar structures have been observed to inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been noted. Similar benzoxazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may exert protective effects in inflammatory conditions .

Case Studies and Research Findings

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several benzoxazine derivatives, including this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound exhibited substantial inhibitory activity at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activities of Benzoxazine Derivatives

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-Methyl-3-Oxo... | Antimicrobial | 50 | |

| Derivative A | Anticancer | 30 | |

| Derivative B | Anti-inflammatory | 25 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Interaction: The carboxylic acid group enhances the ability of the compound to penetrate microbial membranes.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Cytokine Modulation: By affecting cytokine production, this compound can influence inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. Key steps include:

- Cyclization : Reacting substituted aniline derivatives with keto-acids or esters in polar solvents (e.g., methanol/water mixtures) under basic conditions (e.g., NaOH) at elevated temperatures (70–80°C) .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to achieve >97% purity, with a reported melting point range of 143–152.5°C .

- Functionalization : Derivatives can be synthesized via sulfonylation or carboxylation at the 6-position using reagents like sulfonyl chlorides .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : Use NMR (200–400 MHz, DMSO-) to identify aromatic protons (δ 6.9–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm). NMR confirms the ketone (δ 170–180 ppm) and carboxylic acid (δ 165–175 ppm) functionalities .

- IR : Key peaks include C=O stretches (1650–1750 cm) and O–H bonds (2500–3300 cm) for the carboxylic acid .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in methanol or ethanol .

- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the lactam ring. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs. For example, a broad mp range (143–152.5°C) may indicate mixed crystalline forms .

- Spectral Validation : Cross-reference NMR coupling constants with computational models (e.g., DFT) to confirm structural assignments. Discrepancies may arise from solvent effects or impurities .

Q. What strategies optimize cyclization yields during synthesis?

Methodological Answer:

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate ring closure .

- Solvent Systems : Optimize methanol/water ratios (e.g., 2:1 v/v) to balance reactivity and solubility .

- Temperature Control : Maintain 70–80°C for 3 hours to ensure complete conversion without side reactions (e.g., decarboxylation) .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Introduce substituents at the 2- or 4-positions (e.g., fluorine, methyl groups) to alter electronic properties. For example, fluoro-substituted analogs show enhanced bioactivity .

- Functional Group Replacement : Replace the carboxylic acid with amides or esters to study pharmacokinetic effects .

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

Methodological Answer:

- Co-Crystallization : Use co-formers like 4-carboxybenzoic acid to improve crystal lattice stability .

- Solvent Screening : Test low-polarity solvents (e.g., ethyl acetate/hexane) to slow nucleation and grow larger crystals .

Q. How can low HPLC purity be addressed during scale-up?

Methodological Answer:

- Chromatographic Methods : Employ gradient elution (0.1% TFA in acetonitrile/water) to resolve closely eluting impurities .

- Recrystallization : Use mixed solvents (e.g., acetone/hexane) to remove hydrophobic byproducts .

Q. What mechanistic insights explain its potential antimicrobial activity?

Methodological Answer:

Q. How do functional groups influence reactivity in downstream derivatization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.